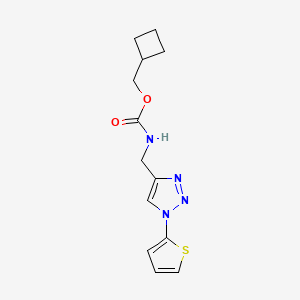
cyclobutylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is an intriguing compound that brings together various functional groups, resulting in a molecule with potential applications across diverse fields. This compound features a cyclobutylmethyl group, a thiophene ring, and a triazole moiety, all connected through a carbamate linkage. The structural complexity of this compound hints at its ability to participate in a range of chemical reactions and its potential utility in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate typically involves multiple steps, each requiring precise reaction conditions. A common synthetic route starts with the preparation of the 1-(thiophen-2-yl)-1H-1,2,3-triazole intermediate. This can be achieved through a cycloaddition reaction between azides and alkynes under copper-catalyzed conditions, known as a "click" reaction. Following this, the triazole derivative is coupled with cyclobutylmethyl carbamate under basic or catalytic conditions to form the final product.
Industrial Production Methods
On an industrial scale, the production of this compound would leverage continuous flow processes to enhance yield and efficiency. Optimizing parameters such as temperature, pressure, and solvent choice is crucial to maximize the output and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones under mild to moderate oxidative conditions.
Reduction: : Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride, resulting in partially hydrogenated derivatives.
Substitution: : The carbamate group can participate in nucleophilic substitution reactions, especially under basic conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid are commonly used.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective reducing agents.
Substitution: : Nucleophiles such as alkoxides or amines under basic conditions are often employed.
Major Products Formed
Oxidation: : Sulfoxides and sulfones derived from the thiophene ring.
Reduction: : Partially hydrogenated triazole derivatives.
Substitution: : Various carbamate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclobutylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is valuable in multiple research domains:
Chemistry: : Utilized as an intermediate in the synthesis of complex organic molecules and as a ligand in catalysis.
Biology: : Investigated for its potential as an enzyme inhibitor due to its diverse functional groups.
Medicine: : Studied for its potential therapeutic properties, particularly as an antimicrobial or anticancer agent.
Industry: : Used in the development of novel materials, including polymers and advanced coatings.
Wirkmechanismus
Molecular Targets and Pathways
The compound exerts its effects primarily through interactions with specific enzymes or receptors. The triazole moiety, for instance, can coordinate with metal ions, making it effective in catalysis or as an enzyme inhibitor. The thiophene ring might interact with biological macromolecules through π-π stacking or other non-covalent interactions, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutylmethyl ((1-(phenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate: : Similar structure but with a phenyl group instead of a thiophene ring.
Cyclobutylmethyl ((1-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate: : Features a pyridine ring in place of the thiophene ring.
Cyclobutylmethyl ((1-(furanyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate: : Contains a furan ring instead of thiophene.
Highlighting Its Uniqueness
The uniqueness of cyclobutylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate lies in its specific combination of the cyclobutyl, thiophene, and triazole functional groups, which confer distinctive chemical reactivity and biological activity compared to its analogs.
Hope this helps!
Eigenschaften
IUPAC Name |
cyclobutylmethyl N-[(1-thiophen-2-yltriazol-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c18-13(19-9-10-3-1-4-10)14-7-11-8-17(16-15-11)12-5-2-6-20-12/h2,5-6,8,10H,1,3-4,7,9H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVJJNIYOTVKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














